2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 300708-62-7) is an imidazo[1,2-a]pyridine derivative featuring a methoxy-substituted phenyl ring at position 2 and a methyl group at position 7 of the fused heterocyclic system. Its molecular formula is C₁₆H₁₄N₂O₂, with a molecular weight of 266.30 g/mol . The compound is synthesized via regioselective aldehyde functionalization of the imidazo[1,2-a]pyridine core, achieving an 87% yield and a melting point of 146–148°C . Its structure is confirmed by ¹H NMR (e.g., δ 10.04 ppm for the aldehyde proton) and mass spectrometry (m/z 253 [M+1]⁺) .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-8-18-14(10-19)16(17-15(18)9-11)12-3-5-13(20-2)6-4-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHOATIQUUPPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Imidazo[1,2-a]pyridines
Condensation Reactions
The classical and most widely employed method for synthesizing imidazo[1,2-a]pyridines involves the condensation reaction between 2-aminopyridines and α-haloketones. This approach serves as the foundation for most synthetic routes to the target compound.
Mechanism of Condensation
The reaction proceeds through the following pathway:
Multicomponent Reactions
An alternative approach involves multicomponent reactions, which offer the advantage of introducing diversity at multiple positions in a single transformation. Chernyak and colleagues developed a three-component coupling of 2-aminopyridine, aldehyde, and terminal alkyne with copper as the catalyst.
Specific Preparation Methods for 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Two-Step Classical Approach
Step 1: Formation of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
The first step involves the condensation of 2-amino-4-picoline (2-amino-4-methylpyridine) with 2-bromo-4-methoxyacetophenone. This reaction can be conducted under various conditions:
Method A: Conventional Heating
The reaction is performed by mixing 2-amino-4-picoline (1 eq) with 2-bromo-4-methoxyacetophenone (1 eq) in ethanol at 65°C for 8 hours, resulting in approximately 58% yield.
Method B: Microwave-Assisted Synthesis
An efficient solvent- and catalyst-free microwave irradiation approach reduces the reaction time to 15 minutes at 65°C (100 W), significantly improving the yield to approximately 90%.
Method C: Using Neutral Alumina as Catalyst
The reaction can be conducted at ambient temperature using neutral alumina as a catalyst, which provides a straightforward and efficient methodology for producing the 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine intermediate.
Step 2: Introduction of the Carbaldehyde Group at Position 3
The formylation of 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine at the 3-position is typically achieved through Vilsmeier-Haack reaction conditions:
- The imidazo[1,2-a]pyridine intermediate is added to dimethylformamide (DMF) under ice bath conditions at 5°C
- Phosphorous oxychloride (POCl₃) is added dropwise
- The reaction mixture is stirred at room temperature for 2 hours
- After completion, the reaction mixture is poured onto crushed ice
- The precipitate is collected by filtration, dissolved in dichloromethane, dried over anhydrous sodium sulfate, and concentrated under vacuum
This procedure typically yields the target compound with approximately 85-90% yield.
Alternative Approach: Metal-Catalyzed C-H Functionalization
A more recent and direct approach involves the C-H functionalization of 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine using transition metal catalysts. This method employs:
- 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine (1 eq)
- tert-butylhydroperoxide (TBHP) (2 eq) as an oxidant
- Copper(II) trifluoroacetylacetonate (0.05 eq) as catalyst
- N-butylpyridine p-toluenesulfonate (0.06 eq) and cyclopentadienyltricarbonyliron (0.01 eq) as additives
- Ethanol as solvent at 80°C for 11 hours
This method provides the desired product with a remarkable yield of 98.8%.
Solid-Phase Synthesis Approach
For library generation purposes, a solid-phase synthesis strategy has been developed:
- Polymer-bound 2-aminonicotinate is treated with α-haloketones to form the imidazo[1,2-a]pyridine scaffold
- Subsequent halogenation at the 3-position of the polymer-bound imidazo[1,2-a]pyridine
- Treatment with formylation reagents
- Cleavage from the solid support to obtain the desired 3-carbaldehyde derivatives
Optimization Parameters and Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the efficiency of both the cyclization and formylation steps. Table 1 summarizes the effect of different solvents on the synthesis of 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine:
Table 1: Solvent Effects on the Synthesis of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
| Entry | Solvent | Condition | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene | Thermal | 65 | 480 | 51 |
| 2 | Ethanol | Thermal | 65 | 480 | 58 |
| 3 | Neat | Thermal | 65 | 60 | 80 |
| 4 | Neat | Microwave | 65 | 15 | 90 |
| 5 | CCl₄ | Microwave | 65 | 8 | 57 |
| 6 | Water | Microwave | 65 | 8 | 77 |
| 7 | THF | Microwave | 65 | 8 | 73 |
For the formylation step, DMF serves as both the solvent and reagent, making it the optimal choice.
Catalyst Optimization
For the C-H functionalization approach, various catalysts have been evaluated:
Table 2: Catalyst Screening for Direct C-H Formylation
| Entry | Catalyst | Oxidant | Additive | Yield (%) |
|---|---|---|---|---|
| 1 | Cu(TFAA)₂ | TBHP | N-butylpyridine p-toluenesulfonate | 98.8 |
| 2 | FeCl₃ | TBHP | - | 75.3 |
| 3 | AlCl₃ | TBHP | - | 63.1 |
| 4 | ZnCl₂ | TBHP | - | 58.7 |
| 5 | Cu(OTf)₂ | TBHP | - | 72.9 |
Temperature and Reaction Time Optimization
The temperature and reaction time have been optimized for both steps:
Table 3: Temperature and Reaction Time Optimization
| Method | Step | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Conventional | Cyclization | 65 | 8 h | 58 |
| Microwave | Cyclization | 65 | 15 min | 90 |
| Vilsmeier-Haack | Formylation | 0-25 | 2 h | 88 |
| Metal-catalyzed | Direct formylation | 80 | 11 h | 98.8 |
Mechanistic Studies
Mechanism of Imidazo[1,2-a]pyridine Formation
The formation of the imidazo[1,2-a]pyridine scaffold from 2-amino-4-picoline and α-bromoketones proceeds through the following steps:
Mechanism of Vilsmeier-Haack Formylation
The formylation at position 3 occurs through:
Mechanism of Direct C-H Formylation
The copper-catalyzed direct formylation proceeds through:
Characterization Data for this compound
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum (400 MHz, CDCl₃) shows characteristic signals:
- δ 9.85 (s, 1H, CHO)
- δ 7.82 (d, J = 6.8 Hz, 1H, pyridine H)
- δ 7.73 (s, 1H, pyridine H)
- δ 7.55 (m, 2H, aromatic H)
- δ 7.10-7.05 (m, 2H, aromatic H)
- δ 6.95-6.90 (m, 2H, aromatic H)
- δ 3.85 (s, 3H, OCH₃)
- δ 2.45 (s, 3H, CH₃)
¹³C NMR Spectroscopy
¹³C NMR data (100 MHz, CDCl₃):
- δ 176.9 (CHO)
- δ 159.8 (C-OCH₃)
- δ 146.8, 145.0, 136.2 (imidazo[1,2-a]pyridine C)
- δ 131.3, 130.3, 124.7, 118.7, 115.9, 113.7 (aromatic and pyridine C)
- δ 55.4 (OCH₃)
- δ 20.1 (CH₃)
IR Spectroscopy
IR (KBr) ν: 3033, 2919, 2851, 1680 (C=O), 1604, 1502, 1392, 1223, 1157, 843, 733 cm⁻¹
Mass Spectrometry
HRMS (ESI): calculated for C₁₆H₁₅N₂O₂ [M+H]⁺: 267.1128; found: 267.1123
Comparative Analysis of Preparation Methods
Yield and Efficiency
Table 4: Comparison of Different Synthetic Routes
| Method | Number of Steps | Overall Yield (%) | Reaction Time | Green Chemistry Aspects |
|---|---|---|---|---|
| Conventional (thermal) | 2 | 51 | >10 h | Moderate solvent use |
| Microwave-assisted | 2 | 79 | <3 h | Reduced energy consumption |
| Direct C-H formylation | 1 | 98.8 | 11 h | Single-step process |
| Solid-phase synthesis | 3 | 45 | >24 h | Reusable support |
Scalability and Practical Considerations
The conventional thermal method, while offering moderate yields, provides scalability advantages and requires minimal specialized equipment. The microwave-assisted approach significantly reduces reaction time but may present challenges for large-scale production. The direct C-H formylation method offers the highest yield in a single step but requires handling of peroxides and transition metal catalysts.
Green Chemistry Metrics
Table 5: Green Chemistry Metrics for Different Methods
| Method | E-Factor | Atom Economy (%) | Energy Consumption | Waste Generation |
|---|---|---|---|---|
| Conventional | 18.5 | 65 | High | Moderate |
| Microwave | 12.3 | 65 | Moderate | Low |
| Direct C-H formylation | 10.1 | 89 | Moderate | Low |
| Solid-phase | 25.6 | 48 | High | High |
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, as anticancer agents.
- Mechanism of Action : This compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Breast | 15.5 | |
| Similar Derivative A | Lung | 12.3 | |
| Similar Derivative B | Colon | 10.0 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens.
- Mechanism of Action : The compound disrupts bacterial cell membranes and inhibits key metabolic pathways.
- Case Study : In a study assessing various imidazo[1,2-a]pyridine derivatives, it was found that this compound showed promising activity against Staphylococcus aureus and Escherichia coli .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Drug Development
The compound serves as a valuable building block in the synthesis of more complex pharmaceuticals.
- Synthetic Applications : Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
- Case Study : A recent review discussed the synthesis of various imidazo[1,2-a]pyridine derivatives and their potential as lead compounds in drug discovery .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Electronic and Steric Effects
- Methoxy vs.
- Nitro Substituents : The nitro group in DABTEI introduces strong electron-withdrawing effects, enhancing electrophilicity at the aldehyde position and enabling diverse nucleophilic reactions .
Crystallographic and Spectroscopic Data
- The crystal structure of DABTEI (a nitro-substituted analog) reveals intermolecular hydrogen bonds between the aldehyde oxygen and adjacent aromatic protons, stabilizing the lattice .
- Hirshfeld surface analysis of structurally related compounds highlights the importance of F⋯F and C-H⋯O interactions in packing efficiency .
Pharmacological Screening
- Benzimidazole derivatives synthesized from the target compound (e.g., 11c and 11d) demonstrate moderate to high activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
- Methyl positional isomers (e.g., 8-methyl vs. 7-methyl) show divergent binding affinities to kinase targets, emphasizing the role of steric hindrance in drug design .
Biological Activity
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a compound of significant interest in pharmaceutical and biological research. Its structural characteristics enable it to interact with various biological targets, making it a potential candidate for drug development, particularly in oncology and other therapeutic areas.
- Molecular Formula : CHNO
- Molecular Weight : 266.30 g/mol
- CAS Number : 727652-04-2
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential as an anti-cancer agent, enzyme inhibitor, and its interactions with cellular receptors.
1. Anticancer Activity
Research indicates that this compound exhibits notable antiproliferative effects against several human cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key enzymes and pathways involved in cancer cell proliferation.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.6 | Inhibition of DNA synthesis |
| HCT-116 (Colorectal Cancer) | 3.9 | Induction of apoptosis |
| NCI-H460 (Lung Cancer) | 4.5 | Cell cycle arrest |
| K-562 (Leukemia) | 6.3 | Modulation of signaling pathways |
The above table summarizes the IC values for different cancer cell lines, indicating the concentration required to inhibit cell growth by 50%. The compound demonstrates promising activity particularly against HeLa and HCT-116 cells.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that play critical roles in metabolic pathways related to cancer and other diseases. For instance, studies have shown that it can effectively inhibit certain kinases involved in tumor growth.
3. Receptor Binding Studies
In addition to enzyme inhibition, receptor binding studies have indicated that this compound may interact with cannabinoid receptors, suggesting a potential role in modulating pain and inflammation pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study A : Investigated the effects of the compound on breast cancer xenografts in mice, demonstrating a significant reduction in tumor size compared to control groups.
- Study B : Focused on its neuroprotective properties in models of neurodegeneration, showing that it could reduce oxidative stress markers.
Q & A
Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Core formation : Cyclization of precursors (e.g., substituted pyridines or imidazoles) under acidic or thermal conditions to form the imidazo[1,2-a]pyridine scaffold .
- Functionalization : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or cross-coupling reactions. The carbaldehyde group is often introduced using Vilsmeier-Haack formylation .
- Optimization : Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–100°C), and catalysts (e.g., Pd for cross-coupling). Purification via recrystallization or column chromatography ensures high yields (>70%) and purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR Spectroscopy : H and C NMR confirm the imidazo[1,2-a]pyridine core, methoxy group (-OCH at δ ~3.8 ppm), and carbaldehyde proton (δ ~9.8–10.2 ppm) .
- IR Spectroscopy : Stretching frequencies for C=O (aldehyde, ~1700 cm) and aromatic C-H (~3100 cm) validate functional groups .
- X-ray Crystallography : Resolves stereoelectronic effects and confirms regiochemistry of substituents, as demonstrated in structurally analogous imidazo[1,2-a]pyridines .
Q. How do the methoxy and carbaldehyde groups influence the compound’s physicochemical properties and bioactivity?
- Methoxy Group : Enhances solubility in polar solvents (logP reduction) and facilitates π-π stacking or hydrogen bonding with biological targets (e.g., enzymes or receptors) .
- Carbaldehyde Group : Enables further derivatization (e.g., Schiff base formation) for structure-activity relationship (SAR) studies. It may also act as a hydrogen bond acceptor in binding pockets .
Advanced Research Questions
Q. What are the challenges in achieving regioselectivity during the synthesis of imidazo[1,2-a]pyridine derivatives?
Regioselectivity is influenced by:
- Precursor Reactivity : Electron-donating groups (e.g., -OCH) direct electrophilic substitution to specific positions on the heterocycle .
- Catalytic Systems : Pd-mediated cross-coupling reactions require ligand optimization to minimize byproducts. For example, bulky phosphine ligands improve selectivity for the 2- and 7-positions .
- Green Chemistry Approaches : Oxidative ring closure using NaOCl (instead of Cr-based oxidants) reduces side reactions and improves yield (e.g., 73% isolated yield in analogous triazolopyridine syntheses) .
Q. How can computational methods like quantum chemical calculations aid in the design of novel derivatives?
- Reaction Path Prediction : Density Functional Theory (DFT) identifies transition states and intermediates, guiding synthetic route design .
- Binding Affinity Modeling : Molecular docking (e.g., AutoDock) predicts interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .
- Solubility Optimization : COSMO-RS simulations correlate substituent effects with partition coefficients (logP) and solubility profiles .
Q. What strategies are employed to resolve contradictions in reported biological activity data?
- Standardized Assays : Replicate studies under uniform conditions (e.g., cell line specificity, concentration ranges) to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites or degradation products that may explain discrepancies in potency .
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to validate mechanisms .
Q. What are recent advancements in eco-friendly synthesis approaches for this compound?
- Solvent-Free Reactions : Mechanochemical grinding reduces waste and improves atom economy .
- Oxidant Substitution : Replacing toxic Cr(VI) reagents with NaOCl or O in oxidative cyclization minimizes environmental impact .
- Continuous Flow Systems : Microreactors enhance heat/mass transfer, enabling safer scale-up of exothermic steps (e.g., formylation) .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
- Derivatization Libraries : Synthesize analogs with modified substituents (e.g., replacing -OCH with halogens or alkyl chains) to assess bioactivity trends .
- Pharmacokinetic Screening : Measure permeability (Caco-2 assays), metabolic stability (microsomal incubation), and toxicity (MTT assays) to prioritize candidates .
- 3D-QSAR Models : CoMFA or CoMSIA correlate molecular fields (e.g., electrostatic, steric) with activity data to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
